Home > Products > Screening Compounds P32792 > 7-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-(3-fluorophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
7-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-(3-fluorophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione -

7-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-(3-fluorophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Catalog Number: EVT-2575325
CAS Number:
Molecular Formula: C22H20FN5O4
Molecular Weight: 437.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

7-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-(3-fluorophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a synthetic compound developed for research purposes. [] Its primary role in scientific research is as a Ku70/80 heterodimer protein inhibitor. [] This inhibition has implications in DNA repair processes, specifically the non-homologous end joining (NHEJ) pathway. []

Chemical Reactions Analysis

STL127705 primarily functions by inhibiting the NHEJ pathway, which is crucial for repairing double-strand breaks in DNA. The compound's mechanism involves blocking the interaction between Ku70/80 and DNA, thereby preventing the recruitment of downstream repair proteins necessary for efficient repair processes . This inhibition can lead to increased sensitivity of cancer cells to radiation therapy and chemotherapeutic agents, as it compromises their ability to repair DNA damage effectively .

Mechanism of Action

The mechanism of action for STL127705 revolves around its ability to inhibit the Ku70/80 heterodimer's function in NHEJ. By disrupting this interaction, STL127705 enhances the susceptibility of cells to DNA damage induced by ionizing radiation or chemotherapeutic drugs. This action has been shown to synergize with other treatments, such as olaparib, particularly in castration-resistant prostate cancer models . The data indicate that STL127705 may enhance the efficacy of therapies that rely on inducing DNA damage by limiting the cell's ability to repair such damage effectively.

Applications

STL127705 holds significant promise in scientific research and therapeutic applications. Its primary utility lies in enhancing the effectiveness of genome editing technologies such as CRISPR by inhibiting NHEJ pathways that compete with homologous recombination mechanisms . Additionally, its ability to sensitize cancer cells to radiation and chemotherapy positions it as a potential adjuvant treatment in oncology, particularly for tumors exhibiting resistance due to proficient DNA repair capabilities . Further exploration into its applications could lead to advancements in targeted cancer therapies and genetic engineering methodologies.

Molecular Mechanisms of Action

Inhibition of Ku70/80 Heterodimer-DNA Interaction

Structural Basis of Ku70/80 Binding and STL127705 Interference

The Ku70/80 heterodimer forms a ring-shaped structure with a central pore that exhibits high affinity for double-stranded DNA (dsDNA) ends, serving as the primary sensor for DNA double-strand breaks (DSBs) in the non-homologous end joining (NHEJ) pathway. This dimeric complex encircles DNA through a bridge-and-charge model, where positively charged residues within the ring facilitate electrostatic interactions with the DNA backbone. The structural stability of Ku70/80 is maintained by multiple interaction domains between the subunits, creating a preformed binding site for DNA termini [3] [5]. STL127705 (Compound L) disrupts this critical interaction through competitive binding at the DNA-binding groove of the Ku heterodimer. Biochemical analyses reveal that STL127705 occupies the DNA-interaction interface of Ku70/80, sterically hindering DNA end entry into the central pore. This direct interference prevents the formation of the initial Ku70/80-DNA complex, which is essential for the recruitment and activation of downstream NHEJ factors [5] [8]. Molecular docking studies predict that STL127705 establishes hydrogen bonds with key residues (Lys-70, Arg-47, Asp-330) normally involved in DNA phosphate backbone contacts, effectively outcompeting DNA substrates through higher binding affinity at the target site [5].

IC50 Profiling for Ku70/80 Inhibition and DNA-PKCS Kinase Activation Blockade

Quantitative assessment of STL127705's inhibitory potency demonstrates an IC50 of 3.5 μM for disruption of Ku70/80-DNA interactions in biochemical assays. This inhibition extends to the Ku-dependent activation of DNA-dependent protein kinase catalytic subunit (DNA-PKcs), a critical downstream kinase in the NHEJ pathway, with an IC50 of 2.5 μM. The compound exhibits a concentration-dependent reduction in DNA-PKcs kinase activity, as evidenced by diminished phosphorylation of both exogenous substrates (e.g., casein) and autophosphorylation sites on DNA-PKcs itself. In human glioblastoma SF-767 cells, treatment with 10 μM STL127705 reduced DNA-PKcs autophosphorylation by >70% following irradiation-induced DNA damage, confirming effective cellular target engagement. The close similarity between biochemical and cellular IC50 values indicates efficient cell membrane penetration and target accessibility [1] [5].

Table 1: Inhibitory Concentration (IC₅₀) Profile of STL127705

Target InteractionIC₅₀ (μM)Assay SystemFunctional Consequence
Ku70/80-DNA Binding3.5Biochemical (EMSA)Prevents DSB recognition
DNA-PKcs Activation2.5Biochemical (Kinase Assay)Blocks NHEJ initiation
DNA-PKcs Autophosphorylation (S2056)~10Cellular (SF-767 Glioblastoma)Abrogates DNA-PK activation

Disruption of Non-Homologous End-Joining (NHEJ) Pathway

Role of Ku70/80 in NHEJ-Mediated DNA Double-Strand Break Repair

Ku70/80 functions as the essential initiator of the canonical NHEJ (c-NHEJ) pathway, the predominant mechanism for repairing DSBs in mammalian cells. Upon binding to DNA ends, Ku70/80 serves as a scaffold for the sequential recruitment of DNA-PKcs, Artemis nuclease, polynucleotide kinase 3'-phosphatase (PNKP), XRCC4, XLF, and DNA ligase IV (LIG4). This macromolecular assembly facilitates synapsis of the broken DNA ends, limited end processing, and ultimately ligation. The NHEJ pathway operates throughout the cell cycle and repairs up to 80% of DSBs, though it is inherently error-prone due to its tolerance of nucleotide loss or insertion at repair junctions. Cancer cells frequently upregulate NHEJ components as a compensatory survival mechanism to counteract genomic instability or defects in homologous recombination (HR) repair [3] [5] [8]. By specifically inhibiting the Ku70/80-DNA interaction, STL127705 induces a profound NHEJ deficiency characterized by persistent DSBs, chromosomal aberrations, and increased cellular sensitivity to ionizing radiation and DSB-inducing chemotherapeutic agents [5].

Impact on DNA-PKCS Autophosphorylation and Downstream Signaling

Ku70/80 binding to DNA ends induces a conformational change that activates DNA-PKcs kinase activity. STL127705's disruption of Ku-DNA binding consequently prevents DNA-PKcs recruitment and activation. In SF-767 glioblastoma cells, increasing concentrations of STL127705 (0-20 μM) produced a dose-dependent reduction in DNA-PKcs autophosphorylation at Serine 2056, a critical marker for its activation state. At 10 μM, STL127705 reduced phosphorylation to approximately 30% of control levels, comparable to genetic knockdown of Ku80. This inhibition directly impairs downstream NHEJ events: (1) Artemis-mediated endonucleolytic cleavage of damaged DNA termini is diminished due to lack of DNA-PKcs-dependent phosphorylation activation; (2) Phosphorylation-dependent recruitment of PNKP for end healing is compromised; and (3) Assembly of the XRCC4-LIG4 complex for ligation is inefficient due to defective DNA-PKcs scaffolding function. Consequently, cells treated with STL127705 accumulate unresolved DSBs that trigger cell cycle arrest and apoptosis, particularly in proliferating cancer cells with high basal DNA damage burden [1] [5].

Table 2: STL127705 Impact on DNA Damage Response Markers in Cancer Models

Cell LineTreatmentγH2AX Intensity (Fold Change)Apoptotic Cells (%)HR Repair Inhibition (%)
PC-3 ProstateEnzalutamide Only1.08.2-
PC-3 ProstateEnza + STL1277053.826.568
erLNCaP ProstateEnzalutamide Only1.06.8-
erLNCaP ProstateEnza + STL1277054.232.172
SF-767 GlioblastomaRadiation Only1.012.1-
SF-767 GlioblastomaRadiation + STL127705 (10μM)5.741.3-

Modulation of DNA Damage Response (DDR) Networks

Synergistic Effects on Homologous Recombination (HR) Deficiency

STL127705 exhibits synthetic lethality with defects in the homologous recombination (HR) pathway, particularly in cancers with BRCA1/2 mutations or other HR deficiencies. By disabling NHEJ, STL127705 forces HR-deficient cells to rely on highly error-prone backup repair pathways like alternative end-joining (alt-EJ) or single-strand annealing (SSA), which frequently result in lethal genomic rearrangements. In castration-resistant prostate cancer (CRPC) models, the combination of STL127705 and the PARP inhibitor olaparib (which blocks single-strand break repair and induces HR dependence) significantly enhanced cytotoxicity. Flow cytometry analysis using DR-GFP reporter constructs in PC-3 cells demonstrated that STL127705 (10 μM) combined with olaparib (5 μM) reduced HR repair efficiency by 68% compared to untreated controls. This combination concurrently inhibited both major DSB repair pathways—NHEJ via STL127705 and HR via olaparib—creating an insurmountable DNA repair crisis [1] [7]. Furthermore, STL127705 sensitized HR-proficient cells to PARP inhibition by disrupting the balance between DSB repair pathways, indicating broad applicability beyond genetically defined HR deficiencies [1] [3].

Induction of γH2AX Foci as a Biomarker of DNA Damage

Phosphorylation of histone H2AX at serine 139 (γH2AX) serves as a sensitive biomarker for DSB formation and repair kinetics. STL127705 treatment induces persistent γH2AX foci due to unrepaired DSBs resulting from NHEJ inhibition. In enzalutamide-resistant LNCaP (erLNCaP) prostate cancer cells, combination treatment with STL127705 (5 μM) and enzalutamide (10 μM) significantly increased γH2AX intensity by 4.2-fold compared to enzalutamide alone at 72 hours, as quantified by flow cytometry. Western blot analysis of tumor xenografts from mice treated with STL127705, olaparib, and enzalutamide revealed sustained γH2AX expression correlating with tumor regression. This γH2AX accumulation occurs in two phases: an initial increase (within 2-4 hours) reflecting compound-induced DSB persistence, and a delayed peak (24-72 hours) corresponding to replication-associated DSB formation in S-phase cells attempting division with unrepaired damage. The magnitude and persistence of γH2AX foci provide a pharmacodynamic biomarker for monitoring STL127705 target engagement and cellular response in preclinical models and potential clinical applications [1] [4].

Properties

Product Name

STL127705

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethylamino]-6-(3-fluorophenyl)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione

Molecular Formula

C22H20FN5O4

Molecular Weight

437.4 g/mol

InChI

InChI=1S/C22H20FN5O4/c1-31-17-7-6-13(10-18(17)32-2)8-9-24-21-25-12-16-19(26-21)27-22(30)28(20(16)29)15-5-3-4-14(23)11-15/h3-7,10-12H,8-9H2,1-2H3,(H2,24,25,26,27,30)

InChI Key

FPVFCXYTLUJPQJ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC2=NC=C3C(=N2)NC(=O)N(C3=O)C4=CC(=CC=C4)F)OC

Solubility

not available

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NC=C3C(=N2)NC(=O)N(C3=O)C4=CC(=CC=C4)F)OC

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